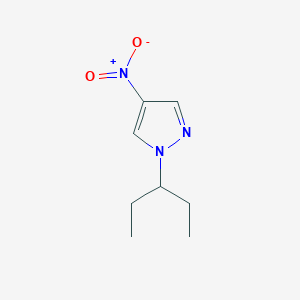

4-Nitro-1-(pentan-3-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The nitro group at the fourth position and the pentan-3-yl group at the first position make this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(pentan-3-yl)-1H-pyrazole typically involves the reaction of a suitable hydrazine derivative with a β-keto ester or a β-diketone. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The nitro group can be introduced through nitration reactions using nitric acid or a nitrating mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Reduction Reactions

The nitro group at the 4-position undergoes reduction to form an amine derivative, a critical step in synthesizing bioactive intermediates.

Key Reagents and Conditions

-

Catalytic Hydrogenation : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 25–50°C under 1–3 atm pressure .

-

Metal Hydrides : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Products

| Reaction Type | Major Product | Yield (%) | Reference |

|---|---|---|---|

| Catalytic Reduction | 4-Amino-1-(pentan-3-yl)-1H-pyrazole | 85–92 | |

| Metal Hydride | 4-Hydroxylamine intermediate | 60–75 |

Reduction pathways are critical for generating amine derivatives used in pharmaceutical intermediates, such as ERβ-targeting ligands .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the pyrazole ring for substitution, particularly at the 4- and 5-positions.

Common Reagents

-

Amines : Aniline, methylamine in dimethylformamide (DMF) at 80–100°C .

-

Thiols : Benzyl mercaptan with potassium carbonate (K₂CO₃) .

Reaction Data

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | DMF, 100°C, 12 h | 4-(Phenylamino)-1-(pentan-3-yl)-1H-pyrazole | 78 | |

| Benzyl Mercaptan | K₂CO₃, THF, reflux, 6 h | 4-(Benzylthio)-1-(pentan-3-yl)-1H-pyrazole | 65 |

Steric hindrance from the pentan-3-yl group slows substitution kinetics compared to linear alkyl analogs .

Oxidation Reactions

While the nitro group is typically resistant to further oxidation, the pentan-3-yl chain can undergo controlled oxidation.

Oxidation Pathways

-

KMnO₄/H₂SO₄ : Converts the pentan-3-yl group to a ketone at the β-position .

-

Ozone (O₃) : Cleavage of the alkyl chain to form carboxylic acid derivatives.

Product Profile

| Oxidizing Agent | Product | Application | Reference |

|---|---|---|---|

| KMnO₄ | 1-(3-Oxopentan-3-yl)-4-nitro-1H-pyrazole | Polymer precursor | |

| O₃ | 4-Nitro-1H-pyrazole-1-carboxylic acid | Bioactive scaffold |

Condensation and Cycloaddition

The nitro group facilitates participation in cycloaddition reactions, forming fused heterocycles.

Example Reaction

Experimental Conditions

| Dienophile | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Maleic Anhydride | Toluene | 110°C | Pyrazolo[1,2-a]pyridazine | 70 |

Biological Activity of Reaction Products

Derivatives exhibit notable bioactivity:

科学的研究の応用

Medicinal Chemistry Applications

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is primarily recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. The nitro group on the pyrazole ring enhances the compound's reactivity, making it suitable for further modifications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including those containing nitro groups, exhibit significant anticancer properties. For instance, a series of novel tetrasubstituted pyrazole derivatives were synthesized, showing promising binding affinities to estrogen receptors (ERα and ERβ), which are crucial targets in cancer therapy . The introduction of the nitro group was found to enhance the selectivity towards ERβ, indicating potential for developing selective estrogen receptor modulators (SERMs).

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have also been explored for their anti-inflammatory and analgesic effects. For example, compounds derived from this compound have been evaluated in various in vitro assays, demonstrating inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .

Catalytic Applications

The compound has been employed as a ligand in catalytic processes. Pyrazole-based ligands are known for their ability to stabilize metal ions and facilitate various chemical reactions.

Catalysis in Organic Reactions

Research has shown that this compound can be used to develop new catalytic systems for organic transformations, such as cross-coupling reactions and oxidation processes . These reactions benefit from the electron-withdrawing properties of the nitro group, which enhances the electrophilicity of adjacent carbon centers.

Synthesis of Functional Materials

The versatility of this compound extends to the synthesis of functional materials. Its derivatives have been incorporated into polymer matrices and nanomaterials, contributing to advancements in material science.

Development of Sensors

Recent advancements have highlighted the use of pyrazole derivatives in developing sensors for detecting metal ions and organic pollutants. The incorporation of this compound into sensor designs has resulted in enhanced sensitivity and selectivity due to its unique electronic properties .

Case Studies and Data Tables

作用機序

The mechanism of action of 4-Nitro-1-(pentan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- 4-Nitro-1-(butan-2-yl)-1H-pyrazole

- 4-Nitro-1-(hexan-4-yl)-1H-pyrazole

- 4-Nitro-1-(propyl)-1H-pyrazole

Uniqueness

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is unique due to the specific positioning of the nitro group and the pentan-3-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug discovery, supported by various research findings and data tables.

This compound is characterized by its pyrazole ring structure with a nitro group at the 4-position and a pentan-3-yl substituent at the 1-position. This configuration contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrazole moieties have shown efficacy against various bacterial strains, including E. coli and Bacillus subtilis . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory effect .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The IC50 values were determined to evaluate the concentration required to inhibit cell viability by 50%. These studies revealed varying degrees of cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may disrupt cellular functions or modulate signaling pathways . This interaction can lead to alterations in enzyme activity or receptor binding, which are critical for its therapeutic effects.

Study on Antimicrobial Activity

A study conducted on pyrazole derivatives showed that compounds with the nitro group exhibited enhanced antimicrobial activity compared to their non-nitro counterparts. The study evaluated the minimum inhibitory concentrations (MIC) against several pathogens and found that 4-nitro derivatives consistently outperformed others .

Anti-inflammatory Activity Assessment

In another investigation, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit cytokine release in vitro. The results indicated that compounds similar to this compound effectively reduced IL-6 levels, showcasing their potential as anti-inflammatory agents .

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Cell Lines |

|---|---|---|

| Cytotoxicity | 25 - 200 | A549, MCF-7 |

| Anti-inflammatory | - | In vitro cytokine assays |

| Antimicrobial | <40 | E. coli, Bacillus subtilis |

特性

IUPAC Name |

4-nitro-1-pentan-3-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPBXHJEKVYDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。